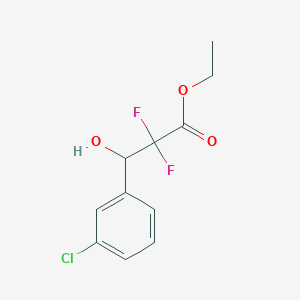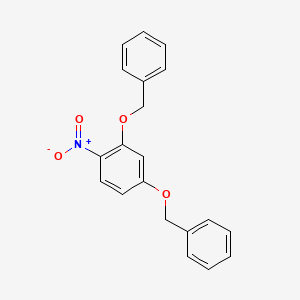
(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is a complex organic compound characterized by its unique structure, which includes a nitro group attached to a phenylene ring, connected through oxy and methylene linkages to two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the nucleophilic substitution reaction of 4-nitrophenol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in (((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with molecular targets through its nitro and phenylene groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, potentially leading to therapeutic effects. The phenylene and benzene rings provide structural stability and facilitate interactions with various molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (((2-Nitro-1,4-phenylene)bis(oxy))bis(methylene))dibenzene
- (((5-Bromo-1,3-phenylene)bis(oxy))dibenzene)
Uniqueness
(((4-Nitro-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific arrangement of the nitro group and the phenylene-bis(oxy)-methylene linkages. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C20H17NO4 |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
1-nitro-2,4-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C20H17NO4/c22-21(23)19-12-11-18(24-14-16-7-3-1-4-8-16)13-20(19)25-15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI-Schlüssel |
ZEOCVVSTORWZPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
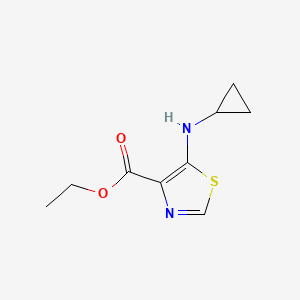
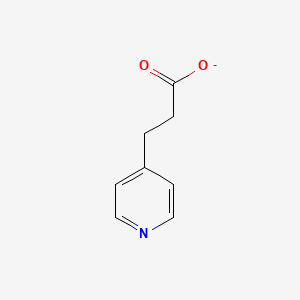
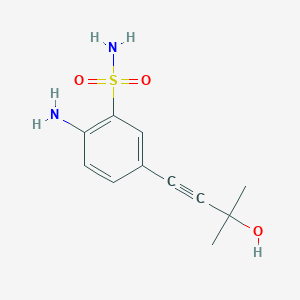
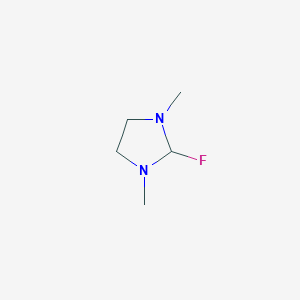
![2-[2-(4-Methoxy-phenyl)-5-methyl-thiazol-4-yl]-ethanol](/img/structure/B8415987.png)
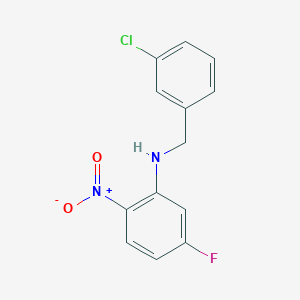
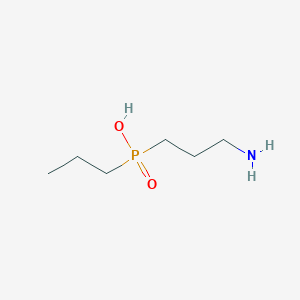

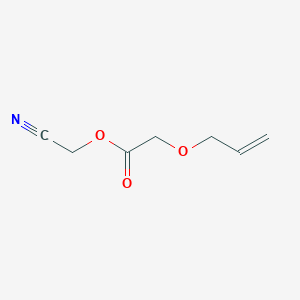
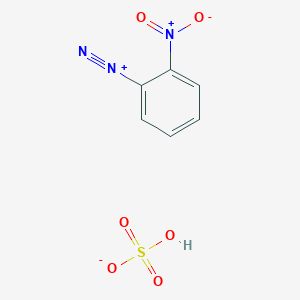
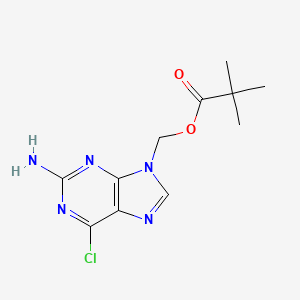
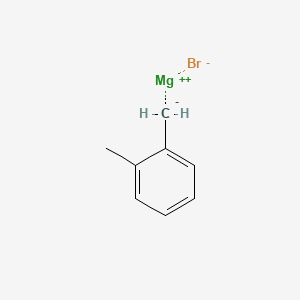
![1-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-yl)-ethanol](/img/structure/B8416049.png)
